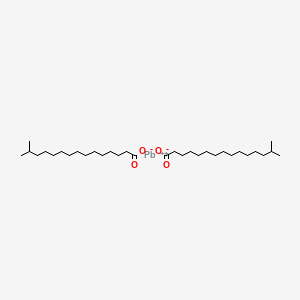
Lead(2+) isohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) isohexadecanoate can be synthesized through the reaction of lead(II) acetate with isohexadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The lead(II) acetate reacts with the carboxylic acid groups of isohexadecanoic acid to form the this compound salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where lead(II) acetate and isohexadecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) isohexadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: The lead ion in this compound can be reduced to metallic lead.
Substitution: The isohexadecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(2+) carboxylates with different ligands.
Applications De Recherche Scientifique
Lead(2+) isohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studies on the biological effects of lead compounds often use this compound as a model compound.
Medicine: Research into lead toxicity and its effects on human health may involve this compound.
Industry: this compound can be used in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of lead(2+) isohexadecanoate involves the interaction of the lead ion with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(2+) acetate: Another lead(II) compound with acetate ligands.
Lead(2+) stearate: A lead(II) compound with stearate ligands.
Lead(2+) palmitate: A lead(II) compound with palmitate ligands.
Uniqueness
Lead(2+) isohexadecanoate is unique due to the presence of isohexadecanoate ligands, which provide distinct chemical and physical properties compared to other lead(II) carboxylates
Propriétés
Numéro CAS |
95892-13-0 |
|---|---|
Formule moléculaire |
C32H62O4Pb |
Poids moléculaire |
718 g/mol |
Nom IUPAC |
lead(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Pb/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
CTHPVPBGBQEIDD-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
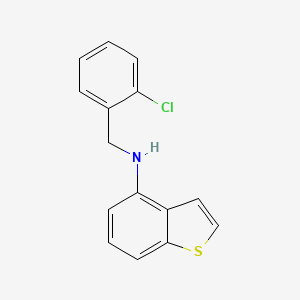
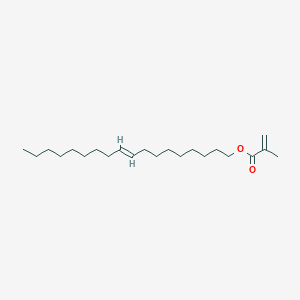
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
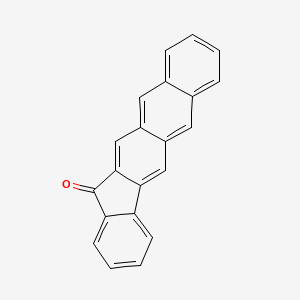
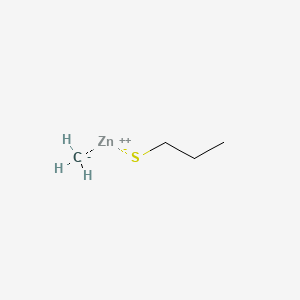
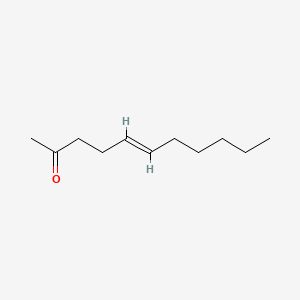
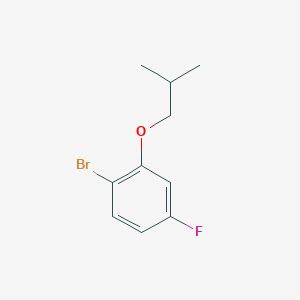
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)
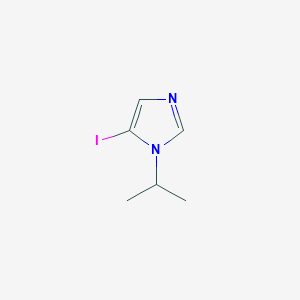
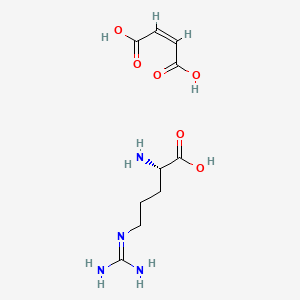
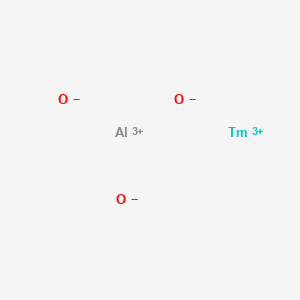

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
